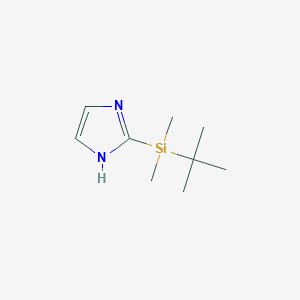
2-Chloro-2-(3-phenoxyphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Cyano-3-phenoxybenzyl chloride is an organic compound that belongs to the class of pyrethroids, which are synthetic analogs of natural pyrethrins. These compounds are widely used as insecticides due to their high efficacy and low toxicity to mammals. Alpha-Cyano-3-phenoxybenzyl chloride is a key intermediate in the synthesis of various pyrethroid insecticides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile typically involves the reaction of 3-phenoxybenzyl alcohol with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. Advanced techniques such as distillation and crystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Cyano-3-phenoxybenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding substituted products.
Oxidation Reactions: It can be oxidized to form alpha-Cyano-3-phenoxybenzaldehyde.
Reduction Reactions: It can be reduced to form alpha-Cyano-3-phenoxybenzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Substituted benzyl derivatives.
Oxidation Reactions: Alpha-Cyano-3-phenoxybenzaldehyde.
Reduction Reactions: Alpha-Cyano-3-phenoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
Alpha-Cyano-3-phenoxybenzyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various pyrethroid insecticides.
Biology: It is studied for its effects on insect nervous systems and its potential as a bioactive compound.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of insecticides for agricultural and household applications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile involves its interaction with the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect. The compound’s selectivity for insect sodium channels over mammalian ones accounts for its low toxicity to mammals.
Comparación Con Compuestos Similares
Alpha-Cyano-3-phenoxybenzyl chloride is compared with other similar compounds such as:
Cypermethrin: Another pyrethroid insecticide with a similar mode of action but different chemical structure.
Deltamethrin: Known for its high potency and stability, it is used in various insecticidal formulations.
Fenvalerate: A pyrethroid with a broader spectrum of activity and longer residual effect.
Uniqueness
Alpha-Cyano-3-phenoxybenzyl chloride is unique due to its specific chemical structure, which imparts high insecticidal activity and selectivity. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of other bioactive compounds.
Propiedades
Fórmula molecular |
C14H10ClNO |
|---|---|
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
2-chloro-2-(3-phenoxyphenyl)acetonitrile |
InChI |
InChI=1S/C14H10ClNO/c15-14(10-16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14H |
Clave InChI |
JPOICIXTSXEWGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[5-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B8564001.png)






![1,8-Dihydroxybicyclo[7.3.1]trideca-4,9-diene-2,6-diyn-13-one](/img/structure/B8564022.png)


